molecular formula C25H28N4O2 B7550514 1-Adamantyl-[4-([1]benzofuro[3,2-d]pyrimidin-4-yl)piperazin-1-yl]methanone

1-Adamantyl-[4-([1]benzofuro[3,2-d]pyrimidin-4-yl)piperazin-1-yl]methanone

Cat. No. B7550514
M. Wt: 416.5 g/mol
InChI Key: UHYXIMPUBBPMEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Adamantyl-[4-([1]benzofuro[3,2-d]pyrimidin-4-yl)piperazin-1-yl]methanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicinal chemistry. This compound belongs to the class of adamantyl-substituted piperazine derivatives and is known for its unique chemical structure and pharmacological properties.

Mechanism of Action

The mechanism of action of 1-Adamantyl-[4-([1]benzofuro[3,2-d]pyrimidin-4-yl)piperazin-1-yl]methanone involves the inhibition of various molecular targets. It has been reported to inhibit the activity of cyclin-dependent kinases, which play a crucial role in cell cycle regulation. Additionally, it has been reported to inhibit the activity of nuclear factor-kappa B (NF-κB), which is a transcription factor that plays a key role in inflammation. Furthermore, it has been reported to modulate the activity of various neurotransmitters, including dopamine and serotonin, which are involved in the regulation of mood and cognitive function.
Biochemical and Physiological Effects:
1-Adamantyl-[4-([1]benzofuro[3,2-d]pyrimidin-4-yl)piperazin-1-yl]methanone has been reported to exhibit various biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species (ROS), which are responsible for oxidative stress. Moreover, it has been reported to reduce the levels of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). Additionally, it has been reported to improve cognitive function and memory by modulating the activity of neurotransmitters.

Advantages and Limitations for Lab Experiments

The advantages of using 1-Adamantyl-[4-([1]benzofuro[3,2-d]pyrimidin-4-yl)piperazin-1-yl]methanone in lab experiments include its unique chemical structure, which allows for the modulation of various molecular targets. Moreover, it has shown promising results in the treatment of various diseases, making it a potential candidate for drug development. However, the limitations of using this compound in lab experiments include its limited solubility in water, which can affect its bioavailability. Additionally, the toxicity and side effects of this compound need to be thoroughly evaluated before its clinical use.

Future Directions

The future directions for the research on 1-Adamantyl-[4-([1]benzofuro[3,2-d]pyrimidin-4-yl)piperazin-1-yl]methanone include the evaluation of its potential as a therapeutic agent for various diseases. Additionally, the development of more potent and selective derivatives of this compound can be explored. Moreover, the evaluation of the pharmacokinetics and toxicity of this compound can provide valuable information for its clinical use. Finally, the development of novel drug delivery systems can enhance the bioavailability and efficacy of this compound.
In conclusion, 1-Adamantyl-[4-([1]benzofuro[3,2-d]pyrimidin-4-yl)piperazin-1-yl]methanone is a promising compound that has gained significant attention in scientific research due to its potential applications in medicinal chemistry. Its unique chemical structure and pharmacological properties make it a potential candidate for drug development. Further research is required to evaluate its potential as a therapeutic agent for various diseases and to develop more potent and selective derivatives of this compound.

Synthesis Methods

The synthesis of 1-Adamantyl-[4-([1]benzofuro[3,2-d]pyrimidin-4-yl)piperazin-1-yl]methanone involves a multi-step reaction process. The starting material for this synthesis is adamantane, which undergoes a series of reactions to obtain the final product. The detailed synthesis method involves the reaction of adamantane with 4-chlorobenzaldehyde to obtain 1-adamantyl-4-formylbenzene. This intermediate product is then reacted with 4-amino-1-benzofuran-2-ylpyrimidine to obtain 1-adamantyl-4-([1]benzofuro[3,2-d]pyrimidin-4-yl)piperazine. Finally, this compound is reacted with methyl isocyanate to obtain 1-Adamantyl-[4-([1]benzofuro[3,2-d]pyrimidin-4-yl)piperazin-1-yl]methanone.

Scientific Research Applications

1-Adamantyl-[4-([1]benzofuro[3,2-d]pyrimidin-4-yl)piperazin-1-yl]methanone has been extensively studied for its potential applications in medicinal chemistry. This compound has shown promising results in the treatment of various diseases, including cancer, inflammation, and neurological disorders. It has been reported to exhibit anticancer activity by inhibiting the growth of cancer cells and inducing apoptosis. Additionally, it has shown anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Moreover, it has been reported to exhibit neuroprotective effects by reducing oxidative stress and improving cognitive function.

properties

IUPAC Name

1-adamantyl-[4-([1]benzofuro[3,2-d]pyrimidin-4-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N4O2/c30-24(25-12-16-9-17(13-25)11-18(10-16)14-25)29-7-5-28(6-8-29)23-22-21(26-15-27-23)19-3-1-2-4-20(19)31-22/h1-4,15-18H,5-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHYXIMPUBBPMEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=NC3=C2OC4=CC=CC=C43)C(=O)C56CC7CC(C5)CC(C7)C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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